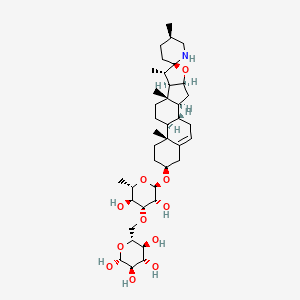
Solasodina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Solasurine is a steroidal alkaloid that can be isolated from the plant Solanum surattense . This compound is known for its potential therapeutic effects and is part of a group of phytochemicals that include saponins, alkaloids, phenols, and glycosides . Solasurine has been studied for its various pharmacological properties, including antimicrobial, anti-larvicidal, anthelmintic, antimalarial, antioxidant, antidiabetic, anti-asthmatic, and anti-cancerous activities .
Aplicaciones Científicas De Investigación
Solasurine has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various steroidal compounds.
Biology: Solasurine is studied for its interactions with biological molecules and its potential as a therapeutic agent.
Industry: Solasurine is used in the development of pharmaceuticals and other health-related products.
Mecanismo De Acción
Target of Action
Solasurine, a steroidal alkaloid isolated from Solanum surrattence, primarily targets the C3-like protease, also known as the SARS-CoV-2 main protease . This protease plays a crucial role in the life cycle of the SARS-CoV-2 virus, making it a significant target for therapeutic intervention .
Mode of Action
Solasurine interacts with the C3-like protease at specific amino acids, namely Phe8, Pro9, Ile152, Tyr154, Pro293, Phe294, Val297, and Arg298 . By binding to these sites, Solasurine can potentially inhibit the activity of the protease, thereby interfering with the replication of the virus .
Biochemical Pathways
Its interaction with the c3-like protease suggests that it may influence the viral replication pathway of sars-cov-2
Result of Action
Its interaction with the C3-like protease suggests that it may inhibit the replication of SARS-CoV-2, potentially leading to a decrease in viral load . .
Análisis Bioquímico
Biochemical Properties
Solasurine interacts with the C3-like protease (SARS-CoV-2 main protease) amino acids Phe8, Pro9, Ile152, Tyr154, Pro293, Phe294, Val297, and Arg298 . This interaction suggests that Solasurine may have a role in biochemical reactions involving these proteins.
Cellular Effects
For instance, they can interact with certain proteins and enzymes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Solasurine involves its interaction with the C3-like protease (SARS-CoV-2 main protease) amino acids . This interaction could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Solasurine can be extracted from Solanum surattense using various methods. One common method involves the use of solvents like ethanol or methanol to extract the compound from the plant material . The extract is then purified using techniques such as column chromatography.
Industrial Production Methods: In industrial settings, solasurine is typically extracted from plant sources using large-scale solvent extraction methods. The plant material is first dried and ground into a fine powder. This powder is then subjected to solvent extraction, followed by purification processes like crystallization and chromatography to isolate solasurine .
Análisis De Reacciones Químicas
Types of Reactions: Solasurine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize solasurine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of solasurine can lead to the formation of various oxidized derivatives, which may have enhanced biological activities .
Comparación Con Compuestos Similares
Solamargine: Another steroidal alkaloid found in Solanum surattense with similar pharmacological properties.
Solasonine: A glycoalkaloid that shares structural similarities with solasurine and exhibits comparable biological activities.
Solanocarpine: A compound with similar therapeutic effects, often found alongside solasurine in plant extracts.
Uniqueness: Solasurine is unique due to its specific interactions with molecular targets like the SARS-CoV-2 main protease, which highlights its potential in antiviral therapies . Its broad spectrum of pharmacological activities also sets it apart from other similar compounds .
Propiedades
IUPAC Name |
(2R,3R,4S,5S,6R)-6-[[(2S,3S,4R,5R,6R)-3,5-dihydroxy-2-methyl-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-4-yl]oxymethyl]oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H63NO11/c1-18-8-13-39(40-16-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)49-36-33(45)34(29(41)20(3)48-36)47-17-27-30(42)31(43)32(44)35(46)50-27/h6,18-20,22-36,40-46H,7-17H2,1-5H3/t18-,19+,20+,22+,23-,24+,25+,26+,27-,28+,29+,30-,31+,32-,33-,34-,35-,36+,37+,38+,39-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEKLQMLYWFVFY-VAVRQHLYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)C)O)OCC8C(C(C(C(O8)O)O)O)O)O)C)C)C)NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)OC[C@@H]8[C@H]([C@@H]([C@H]([C@@H](O8)O)O)O)O)O)C)C)C)NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H63NO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27028-76-8 |
Source


|
| Record name | Solasurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027028768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


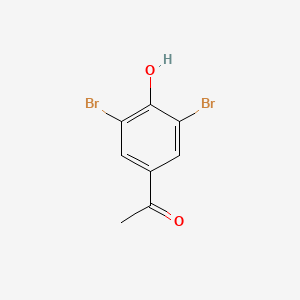
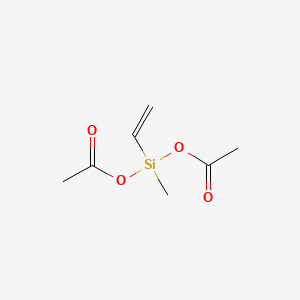
![Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), tetrakis(2-methylpropyl)-](/img/structure/B1583980.png)

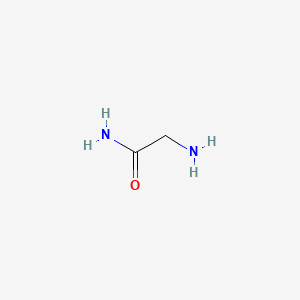
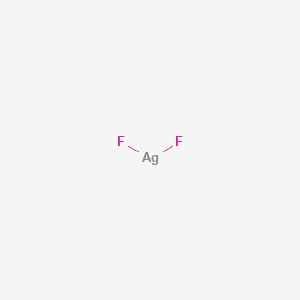
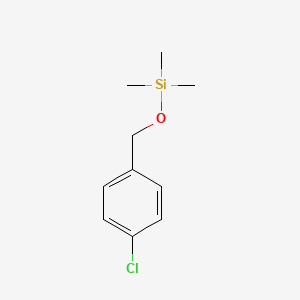

![2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B1583987.png)


![Methyl 2-[2-thiazolin-2-ylthio]acetate](/img/structure/B1583992.png)
